3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide
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Overview
Description
3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group, a cyano group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-4-methylbenzamide
- N-(2-Cyanoethyl)-3-methylbenzamide
- N-(2-Cyanoethyl)-2-methylbenzamide
Uniqueness
3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)14(8-16)17-15(19)12-6-5-10(3)13(7-12)11(4)18/h5-7,9,14H,1-4H3,(H,17,19)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFDFYACEJKWRG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C#N)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](C#N)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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